![molecular formula C20H22BrNO3 B214151 4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214151.png)
4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells or by modulating the immune system.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects in animals. However, further research is needed to determine its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments, including its ease of synthesis and low toxicity profile. However, its limited solubility in water and other solvents may pose challenges in some experiments.
Zukünftige Richtungen
Future research on 4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine could focus on several areas. These include:
1. Investigating the compound's potential as an anticancer agent and its mechanism of action.
2. Studying the compound's effects on the immune system and its potential as an immunomodulator.
3. Developing new synthetic routes for the compound and its derivatives.
4. Investigating the compound's potential as a building block for the synthesis of new materials.
5. Studying the compound's effects on other physiological systems, such as the cardiovascular and nervous systems.
In conclusion, 4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine is a chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesemethoden
The synthesis of 4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine involves the reaction of 2-bromophenylboronic acid with 4-(chloromethyl)benzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as a modulator of the immune system. In material science, it has been investigated for its potential use as a building block for the synthesis of new materials. In organic synthesis, it has been studied for its potential as a reagent in various reactions.
Eigenschaften
Produktname |
4-{4-[(2-Bromophenoxy)methyl]benzoyl}-2,6-dimethylmorpholine |
---|---|
Molekularformel |
C20H22BrNO3 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
[4-[(2-bromophenoxy)methyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C20H22BrNO3/c1-14-11-22(12-15(2)25-14)20(23)17-9-7-16(8-10-17)13-24-19-6-4-3-5-18(19)21/h3-10,14-15H,11-13H2,1-2H3 |
InChI-Schlüssel |
PQGLKCHFHNLCCW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.